Lajollamycin

Description

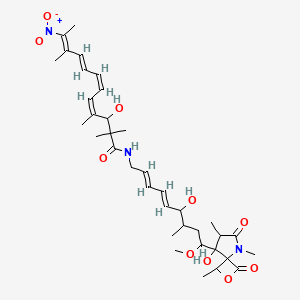

Structure

2D Structure

Properties

Molecular Formula |

C36H53N3O10 |

|---|---|

Molecular Weight |

687.8 g/mol |

IUPAC Name |

(4Z,6Z,8E,10E)-3-hydroxy-N-[(2E,4E)-6-hydroxy-9-(8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl)-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4,10-tetramethyl-11-nitrododeca-4,6,8,10-tetraenamide |

InChI |

InChI=1S/C36H53N3O10/c1-22(26(5)39(46)47)17-13-11-14-18-23(2)30(41)34(7,8)32(43)37-20-16-12-15-19-28(40)24(3)21-29(48-10)36(45)25(4)31(42)38(9)35(36)27(6)49-33(35)44/h11-19,24-25,27-30,40-41,45H,20-21H2,1-10H3,(H,37,43)/b14-11-,16-12+,17-13+,19-15+,23-18-,26-22+ |

InChI Key |

NSTDWVVCICGULY-RLJWGYAPSA-N |

Isomeric SMILES |

CC1C(=O)N(C2(C1(C(CC(C)C(/C=C/C=C/CNC(=O)C(C)(C)C(/C(=C\C=C/C=C/C(=C(\C)/[N+](=O)[O-])/C)/C)O)O)OC)O)C(OC2=O)C)C |

Canonical SMILES |

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CC(=C(C)[N+](=O)[O-])C)C)O)O)OC)O)C(OC2=O)C)C |

Synonyms |

lajollamycin |

Origin of Product |

United States |

Advanced Structural Elucidation of Lajollamycin and Its Congeners

Spectroscopic Methodologies for Planar Structure Determination

The planar structures of lajollamycin and its congeners have been primarily determined through comprehensive spectroscopic analyses. acs.orgnih.govresearchgate.netresearchgate.net This involves the interpretation of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). acs.orgnih.govresearchgate.netresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, has been fundamental in deciphering the carbon-hydrogen framework and connectivity within the this compound molecules. acs.orgnih.govresearchgate.netrsc.orgsnu.ac.kr Analysis of 1D NMR spectra, such as ¹H and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments. For instance, the ¹³C NMR spectrum of this compound A showed signals indicative of carbonyl carbons, olefinic methine carbons, oxygen-bound methine and methylene (B1212753) carbons, aliphatic carbons, a methoxy (B1213986) carbon, an N-methyl carbon, and several methyl groups. snu.ac.kr The ¹H NMR spectrum revealed the presence of olefinic protons, protons attached to oxygen-bearing carbons, aliphatic protons, a methoxy group, an N-methyl group, and methyl groups. snu.ac.kr

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity. COSY experiments reveal correlations between coupled protons, helping to trace spin systems. HSQC experiments correlate protons with their directly attached carbons, aiding in the assignment of signals. HMBC experiments show correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and through heteroatoms, thereby piecing together the molecular skeleton. researchgate.net Analysis of HMBC correlations was instrumental in understanding the elongated tetraene system and the presence of a nitro group in this compound. rsc.org

NMR data for this compound exhibited similarities with other oxazolomycins, particularly in the presence of the spiro-β-lactone-γ-lactam core, an amide linkage, and a conjugated olefinic system. researchgate.netrsc.org

Ultraviolet (UV), Infrared (IR), and Mass Spectrometry (MS) Data Interpretation

UV, IR, and MS data provide complementary information for structural elucidation. acs.orgnih.govresearchgate.netrsc.orgsnu.ac.kr

Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular formula of the compound. For example, FAB-HRMS data for this compound A provided a molecular formula of C₃₆H₅₃N₃O₁₀. snu.ac.kr HR ESI-TOF-MS confirmed the molecular formula of this compound as C₃₆H₅₃N₃O₁₀, indicating 12 degrees of unsaturation. acs.orgresearchgate.net FAB-HRMS was also used in the structural elucidation of lajollamycins B, C, and D. rsc.org

UV spectroscopy provides information about the presence and extent of conjugated pi systems within the molecule. The conjugated olefinic system in lajollamycins gives rise to characteristic UV absorption bands. acs.orgnih.govresearchgate.netrsc.orgsnu.ac.kr

IR spectroscopy helps identify key functional groups present in the molecule based on characteristic absorption frequencies. For instance, an IR absorption at 3369 cm⁻¹ in this compound B indicated the presence of hydroxy groups. snu.ac.kr

Determination of Absolute Configuration and Stereochemistry

Determining the absolute configuration and stereochemistry of complex natural products like this compound is a critical step in their structural elucidation. This has been achieved through a combination of NMR-based methods and Circular Dichroism (CD) spectroscopy. acs.orgresearchgate.netrsc.orgsnu.ac.kr

J-Based Configuration Analysis and ROESY Correlations

J-based configuration analysis, relying on ¹H-¹H and ¹H-¹³C coupling constants, provides insights into the dihedral angles between coupled nuclei, which in turn helps in assigning relative configurations across chiral centers and determining double bond geometries. acs.orgnih.govresearchgate.net

Rotating-frame Overhauser Effect SpectroscopY (ROESY) and Nuclear Overhauser Effect SpectroscopY (NOESY) experiments are invaluable for determining the relative stereochemistry by identifying protons that are spatially close to each other, even if they are not directly bonded. acs.orgnih.govresearchgate.netresearchgate.netrsc.orgnih.gov Analysis of ROESY correlations has been used to determine the double bond geometries in the tetraene moiety of lajollamycins. rsc.orgnih.gov For this compound, NOESY and NOEDS analysis revealed the (4′Z,6′Z,8′E,10′E)-configuration of the tetraene. rsc.orgnih.gov ROESY correlations were also used in the J-based configuration analysis to determine the absolute configuration of this compound. acs.orgnih.govresearchgate.netnih.govsnu.ac.kr

Modified Mosher's Method Applications

The modified Mosher's method is a widely used technique for determining the absolute configuration of secondary alcohols. acs.orgnih.govresearchgate.netsnu.ac.kr This method involves preparing Mosher esters (typically using MTPA chloride) of the alcohol and analyzing the differential ¹H NMR chemical shifts of protons near the stereocenter in the two diastereomeric esters. The pattern of these chemical shift differences allows for the assignment of the absolute configuration of the alcohol. The modified Mosher's method was applied in conjunction with J-based configuration analysis and ROESY correlations to determine the absolute configuration of this compound. acs.orgnih.govresearchgate.netnih.govsnu.ac.kr

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, particularly those containing chromophores. By measuring the differential absorption of left and right circularly polarized light, CD spectra can provide information about the stereochemistry of chiral centers and the conformation of the molecule. The absolute configurations of lajollamycins B-D were established by comparing their CD spectra with that of this compound. acs.orgnih.govresearchgate.net CD spectroscopy has been utilized for stereochemical assignments in the oxazolomycin family, to which this compound belongs. acs.orgnih.gov

The structural elucidation of this compound B involved initial assignments of double bond geometries based on coupling constants and ROESY correlations, proposing (4′E,6′E,8′E,10′E)-configurations for this compound B and C, and (4′Z,6′E,8′E,10′E)-configurations for this compound D. rsc.orgnih.gov However, later total synthesis efforts led to a revision of the terminal double bond geometry of natural this compound B from (10′E) to (10′Z) based on spectroscopic comparisons with synthetic isomers and reinvestigation of 2D NMR data. researchgate.netrsc.orgnih.govresearchgate.net

Data Tables:

While specific detailed NMR data tables for all lajollamycins were not extensively available in the search results snippets, the information provided indicates the types of data collected and used for structural elucidation. A representative example of the kind of NMR data used is shown below, based on the description of this compound A and B's NMR data snu.ac.kr.

| Signal Type | This compound A (¹H NMR, δ ppm) | This compound A (¹³C NMR, δ ppm) | This compound B (¹H NMR, δ ppm) | This compound B (¹³C NMR, δ ppm) |

| Carbonyl C | - | 170.5 - 178.0 | - | >170.5 |

| Olefinic CH | >5.67 | 127.9 - 135.8 | 5.67 - 6.73 | >127.9 |

| O-bound CH | - | 77.1 - 84.2 | 2.49 - 4.69 | >77.1 |

| O-bound CH₂ | - | 65.9 | - | 65.9 |

| Aliphatic CH₂ | - | 33.1, 41.4 | 1.38 - 3.89 | 33.1, 41.4 |

| Aliphatic CH | - | 37.4 | 1.38 - 3.89 | 37.4 |

| OCH₃ | - | 57.4 | 3.39 | 57.4 |

| N-CH₃ | - | 26.5 | 2.92 | 26.5 |

| CH₃ | >0.96 | 10.2, 14.0, 15.5, 17.3, 17.9, 21.9, 26.0 | 0.96, 1.10, 1.21, 1.30, 1.77, 1.97, 2.29 | >10.2 |

Detailed Research Findings:

Research findings indicate that this compound and its congeners possess a core spiro-β-lactone-γ-lactam structure linked to a nitro-substituted tetraene chain. acs.orgnih.govacs.org this compound itself was found to lack the oxazole (B20620) ring system typical of many oxazolomycins, instead featuring a nitro group. acs.orgrsc.org The double bond geometries of the tetraene system in this compound were determined as (4′Z,6′Z,8′E,10′E) based on NOESY and NOEDS analysis. rsc.orgnih.gov The absolute configuration of this compound was determined using a combination of J-based configuration analysis, ROESY correlations, and the modified Mosher's method. acs.orgnih.govresearchgate.netnih.govsnu.ac.kr Initial proposed absolute configurations for lajollamycins B-D were based on similarities in data and presumed shared biogenesis with this compound, and their absolute configurations were further supported by comparing their CD spectra to that of this compound. acs.orgnih.govresearchgate.netnih.gov However, total synthesis efforts later revised the configuration of the terminal double bond in this compound B to (10′Z). researchgate.netrsc.orgnih.govresearchgate.net

Structural Revisions and Isomeric Investigations

Further detailed spectroscopic analysis and synthetic efforts have led to revisions in the initially assigned structures of this compound congeners, particularly concerning double bond geometries. researchgate.netresearchgate.netnih.govdntb.gov.ua Investigations into isomeric forms have also revealed the presence of related compounds, such as this compound B, C, and D, each possessing distinct structural characteristics. researchgate.netnih.govrsc.org

Re-evaluation of Double Bond Geometries (e.g., Δ10′, 11′-double bond E to Z revision)

The initial structural assignment of this compound B proposed an (E)-configuration for the Δ10′, 11′-double bond within its nitro-tetraene moiety. nih.gov However, subsequent careful reinvestigation, particularly through 2D NMR spectroscopic data, including NOESY experiments, led to a revision of this assignment. nih.gov Hatakeyama et al. conducted a detailed analysis of the spectroscopic data and unambiguously assigned the NOESY spectra, which supported a (Z)-configuration for the Δ10′, 11′-double bond in natural this compound B. researchgate.netresearchgate.netnih.govdntb.gov.uanih.gov This revision was further corroborated by comparison of spectroscopic data from synthesized isomers with that of the natural product. researchgate.netresearchgate.netnih.gov The synthesis of this compound B, a nitro-tetraene spiro-lactone-based antibiotic, specifically resulted in the revision of the initially assigned geometry of the terminal double bond from E to Z. researchgate.net

Characterization of Isomeric Forms (this compound B, C, D)

Beyond the primary compound, often referred to as this compound or this compound A, several related congeners, including this compound B, C, and D, have been isolated and characterized. researchgate.netnih.govrsc.org These compounds share the characteristic spiro-β-lactone-γ-lactam core and the tetraene-nitro-hydroxy-amide framework typical of lajollamycins. rsc.org Their structures were primarily determined using FAB-HRMS, 1D and 2D NMR analysis. nih.govrsc.org

Structural differences among these isomers primarily lie in the geometry of the double bonds within the polyene chain and potentially variations in substituents or stereochemistry at certain centers. For instance, while this compound B and C were initially reported to have (4′E,6′E,8′E,10′E)-configurations for their tetraene moiety, this compound D was reported to have (4′Z,6′E,8′E,10′E)-configurations. nih.govrsc.org However, as noted in section 2.3.1, the Δ10′, 11′-double bond geometry of this compound B was later revised to (Z). researchgate.netresearchgate.netnih.govdntb.gov.uanih.gov The absolute configurations of Lajollamycins B-D were established by comparing their CD spectra with that of this compound A. researchgate.netacs.org

The structural variations among these this compound isomers contribute to the diversity of this natural product family.

| Compound | Molecular Formula | PubChem CID | Key Structural Features | Initial Tetraene Geometry (4',6',8',10') | Revised Δ10',11' Geometry |

|---|---|---|---|---|---|

| This compound (A) | C36H53N3O10 | 11181528 | Spiro-β-lactone-γ-lactam core, nitro-tetraene moiety | Not explicitly stated in snippets | Not explicitly stated |

| This compound B | C35H51N3O10 | 118715170 | Spiro-β-lactone-γ-lactam core, nitro-tetraene moiety | (4′E,6′E,8′E,10′E) nih.govrsc.org | (Z) researchgate.netresearchgate.netnih.govdntb.gov.uanih.gov |

| This compound C | C36H53N3O10 | 222064 | Spiro-β-lactone-γ-lactam core, nitro-tetraene moiety | (4′E,6′E,8′E,10′E) nih.govrsc.org | Not explicitly stated |

| This compound D | Not available | CHEMBL3338259 | Spiro-β-lactone-γ-lactam core, nitro-tetraene moiety, spiro ring system, multiple double bonds, chiral centers ontosight.ai | (4′Z,6′E,8′E,10′E) nih.govrsc.org | Not explicitly stated |

Biosynthetic Pathways of Lajollamycin

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The biosynthetic gene cluster (BGC) responsible for lajollamycin production has been identified through genome mining strategies, particularly those guided by the presence of nitric oxide synthase (NOS) genes. A conserved NOS-containing BGC has been found across several actinobacterial genomes and is shown to be responsible for this compound biosynthesis. nih.govnih.gov This BGC from Streptomyces qinglanensis CGMCC 4.6825 spans approximately 83.4 kb. nih.gov Comparison of the laj BGC with known BGCs, such as the oxazolomycin BGC (ozm BGC), revealed similarities, although the ozm BGC notably lacks genes for NOS and a cytochrome P450 enzyme. nih.gov

The laj BGC contains a suite of genes encoding proteins essential for polyketide and nonribosomal peptide synthesis, as well as modifying enzymes. A table summarizing the gene organization and proposed functions within the laj BGC from Streptomyces qinglanensis CGMCC 4.6825 is presented below. nih.gov

| Protein | Size (amino acid) | Identified/Proposed Function | Homolog | Identity (%) |

| Laj1 | 532 | LuxR family transcriptional regulator | ||

| Laj2 | 405 | Cytochrome P450 | TxtE | 29 |

| Laj3 | 438 | Nitric oxide synthase | TxtD | 63 |

| Laj4 | 2486 | Type I PKS | AvmA | 52 |

| Laj5 | 5112 | trans-AT PKS | OzmN | 44 |

| Laj6 | 8342 | Hybrid NRPS/trans-PKS | OzmH | 49 |

| Laj7 | 1289 | trans-AT PKS | ||

| Laj8 | 2559 | trans-AT PKS | OzmJ | 40 |

| Laj9 | 1187 | trans-AT PKS | OzmK | 56 |

| Laj10 | 2004 | NRPS | OzmL | 49 |

| Laj11 | - | - |

Enzymatic Machinery and Key Biosynthetic Steps

The biosynthesis of this compound involves a collaborative effort between polyketide synthases (PKSs), nonribosomal peptide synthetases (NRPSs), and several modifying enzymes, including a nitric oxide synthase and a unique cytochrome P450. nih.govasm.orgnih.gov

Role of Nitric Oxide Synthase (NOS) in Precursor Generation

A key feature of this compound biosynthesis is the incorporation of a nitro group. The nitrogen atom in this nitro group is derived from nitric oxide (NO). nih.govnih.gov The laj BGC contains a gene, laj3, which encodes a bacterial nitric oxide synthase (NOS). nih.gov This enzyme is responsible for the production of NO, likely through the oxidation of L-arginine, a common pathway for NO generation in biological systems. nih.gov The utilization of NO as a metabolic precursor for microbial natural products with distinct structures highlights the potential of NO biosynthesis genes as markers for discovering other NO-incorporating compounds. nih.gov

Cytochrome P450 Enzyme (Laj2) Catalysis of Olefin Nitration

The introduction of the nitro group onto the this compound structure is catalyzed by a cytochrome P450 enzyme encoded by the laj2 gene within the BGC. nih.govnih.govacs.orgresearchgate.net Laj2 is the first identified cytochrome P450 enzyme capable of catalyzing olefin nitration in natural product biosynthesis. nih.govnih.govacs.org This is a significant finding, as P450-catalyzed nitration on a linear substrate is rare, with previous reports primarily focusing on aromatic nitration. nih.govacs.org In vivo gene knockout experiments deleting laj2 resulted in the complete abolition of this compound production, underscoring its essential role in the pathway. nih.gov Laj2 utilizes NO, O₂, and NADPH to drive the nitration reaction. researchgate.net

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Involvement

This compound is a hybrid peptide-polyketide antibiotic, and its carbon backbone is assembled by a combination of PKS and NRPS machinery. asm.orgnih.govuea.ac.uk The laj BGC encodes several PKS and NRPS modules. nih.gov The biosynthesis is proposed to be initiated by the type I PKS Laj4, which possesses a domain organization including KS, ACP, KS, AT, DH, KR, and ACP domains. nih.gov The AT domain of Laj4 is predicted to be specific for methylmalonyl-CoA. nih.gov Following initiation by Laj4, the growing polyketide chain is sequentially transferred to other PKS modules (Laj5, Laj7, Laj8, Laj9) and a hybrid NRPS/PKS module (Laj6). nih.gov An NRPS enzyme, Laj10, is also involved in the process, likely incorporating amino acids such as L-serine or L-threonine, which contributes to the structural variations observed in different this compound analogs like this compound B and C. nih.gov

Characterization of Biosynthetic Intermediates and Pathway Elucidation

Characterization of biosynthetic intermediates has been crucial in understanding the this compound pathway. The accumulation of specific intermediates in gene knockout mutants has provided insights into the order of enzymatic steps. For instance, deletion of the laj2 (cytochrome P450) or laj3 (NOS) genes leads to the accumulation of denitrothis compound, indicating that the nitration step occurs later in the pathway, likely as a post-assembly line modification. nih.gov This suggests that the polyketide-peptide backbone is assembled first, followed by the nitration catalyzed by Laj2. Based on genetic and biochemical studies, along with comparisons to related pathways like that of oxazolomycin, a proposed biosynthetic pathway for lajollamycins has been developed. nih.gov

Comparative Biosynthetic Analysis with Related Natural Products (e.g., Oxazolomycins)

Lajollamycins are structurally related to the oxazolomycin family of antibiotics. asm.orgacs.orgresearchgate.netrsc.org Both families share common structural features, including a spiro-linked β-lactone/γ-lactam core and a conjugated olefinic system. asm.orgresearchgate.netrsc.orgresearchgate.netnih.gov However, a key difference lies in the presence of a nitro group and a tetraene system in lajollamycins, as opposed to the oxazole (B20620) ring system and triene/diene chains typically found in oxazolomycins. asm.orgresearchgate.netrsc.orgresearchgate.netnih.gov

Comparative analysis of the laj BGC with the ozm BGC from Streptomyces albus reveals both similarities in PKS and NRPS genes and notable differences. nih.govasm.org While both pathways utilize hybrid PKS-NRPS systems for backbone assembly, the laj BGC contains the unique laj2 (cytochrome P450) and laj3 (NOS) genes responsible for the characteristic nitro group, which are absent in the ozm BGC. nih.gov This highlights the distinct enzymatic machinery evolved for the specific structural features of lajollamycins. The shared features in the PKS and NRPS modules suggest a common evolutionary origin for the core structure, with divergent evolution leading to the unique modifications found in each family.

Synthetic Strategies Towards Lajollamycin and Its Core Structures

Total Synthesis Approaches for Lajollamycin Analogues (e.g., this compound B)

The first total synthesis of this compound B, a member of the oxazolomycin family featuring a nitro-tetraene spiro-β-lactone/γ-lactam structure, was reported in 2019. nih.govrsc.org This synthesis was described as convergent, involving the preparation and conjugation of three distinct fragments. nih.govrsc.org

Stereoselective Synthesis and Chiral Building Blocks

Stereoselective synthesis is critical for constructing complex natural products with defined three-dimensional structures, such as this compound, which contains multiple chiral centers. ethz.ch The synthesis of this compound B involved stereoselective approaches. researchgate.net Chiral building blocks, which are enantiomerically pure starting materials or intermediates, play a vital role in achieving stereocontrol. ethz.chenamine.net The right-hand heterocyclic cores of oxazolomycins, including those relevant to this compound, have been stereoselectively synthesized. researchgate.net This stereoselective synthesis of the right-hand segment is crucial for assembling the final molecule with the correct absolute configuration. researchgate.net Techniques like asymmetric synthesis, utilizing chiral catalysts or auxiliaries, and the use of chiral pool compounds are common strategies in stereoselective synthesis. ethz.chenamine.net

Synthetic Approaches to Spiro-β-Lactone-γ-Lactam Core Structures

The spiro-β-lactone-γ-lactam core is a defining structural feature of this compound and most oxazolomycins. thieme-connect.dersc.orgnih.gov Its constrained bicyclic nature presents unique synthetic challenges. researchgate.net

Novel Synthetic Methodologies for Constrained Ring Systems

Developing novel synthetic methodologies is essential for efficiently constructing the spiro-β-lactone-γ-lactam core. One synthetic strategy towards an analogue of this core involves the construction of the β-lactone and pyrrolidinone rings. researchgate.netresearchgate.net The formation of the spiro-β-lactone can be accomplished by reactions such as a crossed Cannizzaro reaction. researchgate.netresearchgate.net The pyrrolidinone ring, a γ-lactam, can be constructed using methodologies like the titanium(IV) chloride mediated chelation-controlled double stereodifferentiating Crimmins aldol (B89426) reaction of Garner's aldehyde or an Evans aldol reaction. researchgate.netresearchgate.net Another approach to the spiro-β-lactone ring involves elaborating a gem-hydroxymethyl moiety installed via an aldol followed by a crossed Cannizzaro reaction. researchgate.netresearchgate.net These methodologies highlight the innovative chemical transformations required to build this challenging constrained ring system.

Analog Synthesis and Mechanistic Insights from Core Modifications

The synthesis of analogues of the spiro-β-lactone-γ-lactam core provides valuable mechanistic insights into the formation and reactivity of this system. Studies on the synthesis of analogues have explored different strategies for constructing the β-lactone and pyrrolidinone rings. researchgate.netresearchgate.net For instance, an efficient application of the aldol/crossed-Cannizzaro reaction has been demonstrated for the construction of the spiro-β-lactone ring in the context of targeting the oxazolomycin and this compound core. researchgate.net These synthetic efforts and the study of core modifications contribute to a deeper understanding of the chemical principles governing the construction of these constrained ring systems.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of complex natural products like this compound presents significant challenges, primarily due to their intricate structures featuring multiple stereocenters, labile functionalities, and challenging coupling reactions. This compound B, a member of the oxazolomycin family, is characterized by a unique nitro-tetraene spiro-β-lactone/γ-lactone framework, posing specific synthetic hurdles researchgate.netnih.gov.

One of the notable challenges in the synthesis of the oxazolomycin family, including this compound, has been the stereoselective construction of complex fragments, particularly the right-hand heterocyclic portion researchgate.net. Achieving precise control over the relative and absolute stereochemistry during the formation of these segments is crucial for accessing the biologically active natural product.

Furthermore, the total synthesis effort led to a significant revision of the initially assigned structure of natural this compound B. Through spectroscopic comparison of the synthetic product with the natural compound, it was determined that the geometry of the terminal Δ¹⁰′, ¹¹′-double bond, originally assigned as E, was in fact Z in the natural product researchgate.netnih.govresearchgate.netrsc.org. This highlights a crucial role of total synthesis not only in providing access to rare or complex molecules but also in confirming or correcting structural assignments made based solely on spectroscopic analysis of isolated natural products researchgate.netresearchgate.netrsc.org. The synthesis of both the E and Z isomers and subsequent detailed NMR analysis were instrumental in this structural revision rsc.org. Notably, differences in the specific rotation between the synthetic and natural this compound B were also observed, further supporting the need for careful structural verification researchgate.netresearchgate.net.

The successful total synthesis of this compound B, therefore, represents a significant achievement, overcoming challenges related to stereocontrol and fragment coupling, and providing a definitive confirmation and correction of the natural product's structure researchgate.netnih.govrsc.org.

| Aspect of Synthesis | Description | Significance |

| Synthetic Strategy | Convergent synthesis involving coupling of key fragments. researchgate.netnih.gov | Improved efficiency and modularity in constructing the complex structure. |

| Key Fragments | C8′–C11′ nitrodienylstannane, C1′–C7′ ω-iodoheptadienoic acid derivative, right-hand heterocyclic fragment. researchgate.netnih.gov | Building blocks for the convergent assembly. |

| Structural Revision | Reassignment of Δ¹⁰′, ¹¹′-double bond geometry from E to Z. researchgate.netnih.govresearchgate.netrsc.org | Corrected the structure of the natural product based on synthetic evidence. rsc.org |

| Stereochemical Challenge | Stereoselective synthesis of the right-hand heterocyclic fragment. researchgate.net | Crucial for accessing the correct stereoisomer of the natural product. |

| Spectroscopic Comparison | Comparison of synthetic and natural product NMR and specific rotation data. researchgate.netresearchgate.netrsc.org | Essential for structural confirmation and revision. |

Molecular Mechanisms of Biological Interaction and Target Identification

Enzymatic Inhibition Studies: Focus on Isocitrate Lyase (ICL)

One notable enzymatic target identified for lajollamycins is isocitrate lyase (ICL). Lajollamycins have demonstrated moderate inhibitory activity against Candida albicans isocitrate lyase. nih.govnih.gov ICL is a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of certain microorganisms, including fungi and bacteria like Mycobacterium tuberculosis, particularly during periods of nutrient limitation or when utilizing fatty acids as a sole carbon source. nih.gov The inhibition of ICL disrupts this metabolic pathway, potentially impairing the pathogen's ability to survive and persist. Studies have identified novel families of ICL inhibitors effective against both the enzyme and M. tuberculosis in vitro, highlighting ICL as a promising drug target due to its absence in humans. nih.gov

While the research specifically cites the inhibition of Candida albicans ICL by lajollamycins nih.govnih.gov, this finding suggests a potential mechanism for its antifungal activity and points to ICL as a relevant molecular target. Further detailed research findings on the kinetics and specific binding interactions of lajollamycin with ICL could provide deeper mechanistic insights.

Exploration of Other Potential Molecular Targets and Pathways

Beyond ICL inhibition, the broad biological activities reported for this compound, including antimicrobial effects against Gram-positive bacteria and inhibition of tumor cell growth, suggest interactions with other molecular targets and cellular pathways. The hybrid peptide-polyketide nature of this compound contributes to its complex structure and potential for diverse interactions within biological systems.

Investigations into the molecular interactions of this compound with cellular components include studies related to its biosynthesis. The biosynthesis of this compound involves specific enzymes, such as the cytochrome P450 enzyme Laj2 and the nitric oxide synthase (NOS) enzyme Laj3. Laj2 is responsible for olefin nitration, a unique step in this compound biosynthesis, utilizing nitric oxide provided by Laj3. While these enzymes are involved in the production of this compound, studies on their interaction with pathway intermediates, such as denitrothis compound B with Laj2, provide insights into specific protein-ligand interactions relevant to the compound's chemical space and potential binding modes with other proteins. The accumulation of denitrothis compound B in mutants lacking functional Laj2 or Laj3 further supports their role in the nitration step.

Molecular docking and in silico approaches have been employed to study the potential binding modes of molecules related to this compound with proteins. For instance, molecular docking analysis was performed to study the binding mode of denitrothis compound B with the P450 enzyme Laj2, using an AlphaFold-predicted structure of Laj2. This study showed that denitrothis compound B could dock into the putative active site of Laj2, with hydrophobic residues potentially interacting with the tetraene moiety of the molecule. While this specific example relates to biosynthesis, it demonstrates the applicability of molecular docking to understand the potential interactions and binding affinities of this compound-related structures with protein targets. Similar computational approaches are used more broadly to predict the interaction of ligands with biomacromolecular targets and estimate binding energies.

Studies on the modulation of cellular processes by this compound and related oxazolomycins provide insights into their potential mechanisms of action, particularly in the context of their cytotoxic activities against tumor cells. While direct detailed studies on this compound's effects on specific cellular processes like cell cycle and apoptosis are limited in the provided results, research on oxazolomycin family members offers relevant insights. For example, an oxazolomycin congener was shown to induce S phase cell cycle arrest in cancer cells by down-regulating the protein expression of cyclin A2 and CDK2. This compound also induced apoptosis in these cells, evidenced by the down-regulation of Bcl-2, up-regulation of Bax, and activation of caspase-3 cleavage.

Given the structural similarities between this compound and oxazolomycins, it is plausible that this compound may exert its cytotoxic effects through similar mechanisms involving the modulation of cell cycle progression and the induction of apoptosis pathways. The observed inhibition of B16-F10 tumor cell growth by this compound could be a result of such cellular process modulation.

Molecular Docking and In Silico Approaches to Binding Modes

Comparative Mechanistic Insights with Oxazolomycin Family Members

This compound is considered a member of the oxazolomycin family of antibiotics, sharing a common structural foundation that includes a spiro-β-lactone-γ-lactam core and conjugated olefinic systems. However, this compound is distinguished by the absence of the oxazole (B20620) ring typically found in many oxazolomycins and the presence of a nitro group.

While oxazolomycins have been reported to exhibit a range of biological activities, including antibacterial, antiviral, and cytotoxic effects, their mechanisms of action can vary. Some oxazolomycins have been linked to the modulation of cellular processes like cell cycle arrest and apoptosis. The shared structural core suggests that this compound may interact with some similar molecular targets or pathways as other oxazolomycins. However, the unique nitro-tetraene moiety in this compound could also confer distinct binding properties and lead to different or additional molecular targets and mechanisms. Comparative studies evaluating the specific molecular interactions and cellular effects of this compound alongside various oxazolomycin family members would be valuable in fully delineating the similarities and differences in their mechanistic profiles.

Chemical Biology and Analog Development

Design and Synthesis of Lajollamycin Analogues for Mechanistic Probes

The design and synthesis of analogues of natural products like this compound are crucial in chemical biology for developing mechanistic probes. These probes are modified versions of the parent compound used to investigate biological processes and targets. The synthesis often involves targeted modifications to specific parts of the molecule to understand how structural changes affect biological activity. For instance, studies on other natural products have shown that semi-synthetic strategies can be employed to create labelled analogues, which are valuable probes for studying enzyme mechanisms and screening compounds targeting specific biological pathways. semanticscholar.org The design of such probes can involve incorporating labels, such as isotopic labels, to enable detailed mechanistic studies using techniques like kinetic isotope effects or NMR. semanticscholar.orgnsf.gov Furthermore, quenched activity-based probes (qABPs) have been designed based on known bioactive structures to study enzyme activity, highlighting the utility of analogue synthesis in creating tools for biological investigation. universiteitleiden.nl The synthesis of potential inhibitors and/or mechanistic probes for enzymes like lanosterol (B1674476) 14α-demethylase also demonstrates the approach of modifying a core structure to probe enzyme function. nih.gov

Structure–Activity Relationship (SAR) Studies Focused on Molecular Interactions

Structure–Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. In the context of this compound and its analogues, SAR studies would focus on identifying which parts of the molecule are essential for its observed effects and how modifications influence its interactions with biological targets. SAR is qualitative and involves identifying structural features or fragments associated with the presence or absence of biological activity. cabidigitallibrary.org These studies often involve synthesizing a series of analogues with systematic modifications and evaluating their biological activity. By correlating structural changes with changes in activity, researchers can gain insights into the molecular interactions critical for binding to a target or modulating a pathway. Techniques like NMR spectroscopy can be valuable in SAR studies by providing atomic-level information about molecular interactions between a small molecule and a target protein. benthambooks.com This helps in mapping the binding site and understanding the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, or ionic interactions. benthambooks.commdpi.com For example, SAR analysis of other compounds has shown how different substituents and structural features can influence antibacterial activity and interaction with bacterial barriers. researchgate.net

Development of Chemical Tools for Biological Pathway Elucidation

Chemical tools derived from natural products or their analogues play a significant role in elucidating complex biological pathways. This compound, with its distinct structure and biological activities, could serve as a basis for developing such tools. Chemical tools, often small molecules, are used to modulate specific biological pathways, allowing researchers to understand their function and role in various biological processes, including disease progression. numberanalytics.comscilifelab.se These tools can act by inhibiting or activating specific proteins or enzymes within a pathway. numberanalytics.com The development of chemical tools involves the design and synthesis of molecules that can selectively interact with components of a pathway, thereby perturbing its function. scilifelab.se For instance, small molecule drugs that inhibit signaling pathways are used as chemical tools to elucidate mechanisms. nih.gov Chemical probes are a type of chemical tool specifically designed to modulate biological pathways and identify new therapeutic targets by studying the underlying biochemical mechanisms. numberanalytics.com They can also be used to study protein function and interactions. numberanalytics.comwhiterose.ac.uk The application of chemical tools allows for the investigation of intracellular pathways, cell-cell interactions, and the synergy within organ systems. nih.gov

Here is a summary of some research findings relevant to the sections above, presented in a table format:

| Research Area | Key Findings/Approaches | Relevance to this compound | Source Index |

| Design and Synthesis of Analogues | Semi-synthetic strategies for labeled analogues as mechanistic probes. semanticscholar.org Design of quenched activity-based probes. universiteitleiden.nl | Approaches applicable to creating this compound analogues for studying its mechanism of action and biological targets. | semanticscholar.orguniversiteitleiden.nl |

| SAR Studies Focused on Molecular Interactions | Correlation of structural features with biological activity. cabidigitallibrary.org Use of NMR to map molecular interactions. benthambooks.com | Methods directly relevant to understanding how this compound's structure dictates its activity and target interactions. | cabidigitallibrary.orgbenthambooks.com |

| Development of Chemical Tools for Pathway Elucidation | Use of small molecules to modulate and understand biological pathways. numberanalytics.comscilifelab.se Design of chemical probes for target identification and pathway analysis. numberanalytics.comwhiterose.ac.uk | Highlights the potential of this compound or its derivatives to be developed into tools for studying relevant pathways. | numberanalytics.comscilifelab.sewhiterose.ac.uk |

Future Directions and Research Perspectives for Lajollamycin

Advancements in Biosynthetic Engineering for Analog Production

Biosynthetic engineering offers a powerful route to generate novel analogues of natural products like Lajollamycin, potentially leading to compounds with improved pharmacological properties or expanded bioactivity. Marine actinobacteria, the source of this compound, are recognized as prolific producers of secondary metabolites, and manipulating their biosynthetic pathways is a key strategy in natural product discovery and development. isomerase.combiomedgrid.com

Research into the biosynthesis of related compounds, such as rufomycin, has identified specific enzymes, like the cytochrome P450 enzyme RufO, responsible for key modifications such as tyrosyl nitration. acs.org More recently, the enzyme Laj2 has been identified in this compound biosynthesis and appears to be responsible for olefin nitration. acs.org Understanding the function of such specific enzymes provides targets for engineering efforts. By manipulating the genes encoding these enzymes or introducing genes from other pathways, researchers can potentially guide the cellular machinery to produce modified versions of this compound.

Furthermore, innovative methods like recombineering are being explored to increase the molecular diversity of polyketides, a class of natural products to which this compound is related. google.com This technique allows for the addition or removal of modules from polyketide synthase (PKS) gene clusters, leading to analogues with significant alterations in their gross structure. google.com This approach has shown promise in generating a high ratio of productive strains yielding novel polyketides. google.com Applying such methods to the this compound biosynthetic gene cluster could unlock a wide array of novel analogues inaccessible through traditional methods.

High-Throughput Screening for Novel Molecular Targets

High-Throughput Screening (HTS) is a fundamental process in drug discovery that enables the rapid testing of large libraries of compounds against specific biological targets. bmglabtech.comthermofisher.com This automated approach accelerates target analysis and is widely used in the pharmaceutical industry to identify compounds that interact with receptors, enzymes, and other molecular targets. bmglabtech.commdpi.com While HTS is primarily used to find compounds that affect a known target, it can also be employed to screen known compounds, such as natural products like this compound or its analogs, against a diverse panel of potential molecular targets to elucidate their mechanisms of action or discover new therapeutic applications.

Applying HTS to this compound could involve screening the compound or a library of its biosynthetically or synthetically derived analogues against various enzyme panels, receptor assays, or cell-based models representing different diseases. This could help identify the specific proteins or pathways that this compound interacts with, providing insights into its observed antimicrobial and cytotoxic activities at a molecular level. nih.govresearchgate.net Virtual HTS, a computational technique, can also contribute by predicting potential molecular targets based on the compound's structure and known target binding sites. nih.gov Future research could leverage these screening technologies to uncover novel molecular targets of this compound, potentially revealing new therapeutic avenues beyond its initially reported activities.

Innovative Synthetic Methodologies for Complex Analogues

The structural complexity of this compound presents challenges for chemical synthesis, yet innovative synthetic methodologies are crucial for generating complex analogues that may not be accessible through biosynthetic engineering alone. Total synthesis allows for precise control over the molecular structure, enabling the creation of analogues with specific modifications at various positions.

The first total synthesis of this compound B has been reported, employing a convergent synthesis strategy. nih.govresearchgate.net This involved constructing key fragments, such as a nitrodienylstannane segment and a heterocyclic fragment utilized in previous syntheses of related oxazolomycin compounds, and coupling them. nih.govresearchgate.net Notably, this synthetic work also led to a revision of the initially assigned geometry of a terminal double bond in natural this compound B. nih.govresearchgate.net

These advancements in total synthesis provide a foundation for developing innovative methodologies to create a wider range of this compound analogues. By developing flexible synthetic routes, researchers can systematically introduce variations to different parts of the molecule, exploring the structure-activity relationship and identifying modifications that enhance potency, selectivity, or other desirable properties. x-mol.net The ability to synthesize specific fragments also allows for the creation of hybrid molecules combining features of this compound with other pharmacophores.

Integration of Omics Data in Mechanistic Understanding

Understanding the detailed mechanism of action of this compound is crucial for its further development as a potential therapeutic agent. Integrating different types of omics data, such as genomics, transcriptomics, and proteomics, offers a comprehensive approach to elucidate how this compound affects biological systems at a molecular level. delta4.aimdpi.com

While single-omics techniques provide valuable information, integrating data from multiple omics layers can reveal complex interactions and pathways that might be missed otherwise. mdpi.com For instance, transcriptomics can show changes in gene expression upon this compound treatment, while proteomics can identify alterations in protein levels and modifications. delta4.aipharmaron.com By integrating these datasets, researchers can gain a more holistic view of the cellular response to this compound, identify key affected pathways, and potentially uncover its primary molecular targets. mdpi.com

Future research on this compound could involve treating sensitive and resistant cell lines or bacteria with the compound and performing multi-omics analysis. This could help identify biomarkers of response or resistance and provide deeper insights into the specific mechanisms by which this compound exerts its effects. delta4.aipharmaron.com Integrating omics data can also aid in prioritizing potential drug targets identified through other methods, such as HTS, by providing functional context and validating their involvement in the observed biological activity. delta4.aimdpi.com

Q & A

Q. What spectroscopic and chromatographic methods are most effective for confirming the structural identity of lajollamycin and its derivatives?

- Methodology : Use high-resolution mass spectrometry (HR-MS) for molecular formula determination, complemented by 2D NMR (e.g., HMBC, COSY) to resolve complex spin systems in its tetracyclic macrolide-spiro β-lactone-γ-lactone core . Compare experimental NMR data (e.g., δ<sup>13</sup>C and δ<sup>1</sup>H) with published assignments (Table 36 in ) to validate structural analogs like 4',5'-dihydro-lajollamycin .

Q. How can researchers isolate this compound-producing Streptomyces nodosus strains from marine environments?

- Methodology : Employ selective media with marine-salt analogs and screen for antimicrobial activity against Gram-positive pathogens. Use 16S rRNA sequencing and antiSMASH for genomic confirmation of biosynthetic gene clusters . Prioritize strains from underexplored marine niches to reduce redundancy.

Q. What are the primary challenges in reproducing this compound synthesis protocols from literature?

- Methodology : Address solvent purity (e.g., CDCl3 for NMR), fermentation conditions (pH, aeration), and strain variability. Cross-validate spectral data with original studies (e.g., HMQC correlations in Figure 143, ) and report deviations in Supporting Information per journal guidelines ().

Advanced Research Questions

Q. How can contradictory data on this compound’s nitro group stability be resolved during structure-activity relationship (SAR) studies?

- Methodology : Perform controlled degradation assays under varying pH/temperature and monitor via LC-MS. Compare fragmentation patterns (e.g., m/z 641 → 395/246 in ESI-MS/MS, Figure 142 ) with synthetic analogs lacking the nitro group. Use density functional theory (DFT) to model electronic effects on stability.

Q. What experimental designs are optimal for evaluating this compound’s mechanism of action against multidrug-resistant Staphylococcus aureus?

- Methodology : Combine time-kill assays with transcriptomics (RNA-seq) to identify disrupted pathways. Use fluorescent probes (e.g., DiSC3(5)) to assess membrane depolarization and compare with known β-lactone antibiotics. Include positive controls (e.g., oxazolomycin ) to contextualize potency.

Q. How can biosynthetic engineering enhance this compound yield or modify its scaffold?

- Methodology : Apply CRISPR-Cas9 to knock out regulatory genes in the this compound cluster (e.g., ljmR). Heterologously express tailoring enzymes (e.g., P450 monooxygenases) in S. coelicolor M1152 to generate derivatives. Monitor production via HPLC and annotate modifications using HR-MS/MS .

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with standard antibiotics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.